molecular formula C37H44ClN3O6 B600968 Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl CAS No. 210579-71-8

Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl

Cat. No.: B600968
CAS No.: 210579-71-8
M. Wt: 662.2 g/mol
InChI Key: QRXNEJORLMAZBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl, also known as Lercanidipine EP Impurity D, is a compound related to Lercanidipine, a calcium channel blocker used for the management of hypertension . Its chemical name is 1-[(3,3-diphenylpropyl)(methyl)amino]-2-methylpropan-2-yl ethyl (4RS)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Hydrochloride .


Molecular Structure Analysis

The molecular formula of this compound is C37H43N3O6 : HCl . Its molecular weight is 625.8 : 36.5 . The structure includes a dihydropyridine ring, which is common in calcium channel blockers .

Scientific Research Applications

  • Dissolution Method Development :

    • Lercanidipine hydrochloride is used as an L-type calcium channel blocker for managing hypertension. It is classified under BCS class II drugs, which have low solubility but high permeability. A study by Shaikh et al. (2018) focused on developing and validating a dissolution method for lercanidipine HCl tablets, a crucial aspect for quality control in pharmaceutical formulations. This method showed accuracy and precision, essential for evaluating lercanidipine HCl tablets' quality (Shaikh et al., 2018).
  • Transdermal Nanoethosomal Gel :

    • A 2019 study by Salem et al. explored developing a nanoethosomal gel for transdermal delivery of Lercanidipine HCl. This approach was aimed at increasing skin permeation and bioavailability, addressing the challenges of poor oral bioavailability due to hepatic metabolism and low solubility (Salem et al., 2019).
  • Nanostructured Lipid Carriers :

    • The development of nanostructured lipid carriers for oral delivery of lercanidipine HCl was investigated by Ranpise et al. (2014). This study aimed to improve the bioavailability of the drug, demonstrating potential in controlled release formulations for hypertension treatment (Ranpise et al., 2014).
  • Fast Dissolving Oral Films :

    • Chonkar et al. (2016) focused on incorporating lercanidipine HCl nanoparticles in fast dissolving oral films. This novel approach was meant to enhance dissolution and permeability, potentially improving bioavailability through orotransmucosal absorption (Chonkar et al., 2016).
  • Inhibition of Vascular Smooth Muscle Cell Proliferation :

    • Wu et al. (2009) studied the anti-proliferative effect of lercanidipine on vascular smooth muscle cells. Their findings revealed that lercanidipine suppresses proliferation via inhibiting cellular ROS and Ras-MEK1/2-ERK1/2 pathways, indicating therapeutic relevance in preventing restenosis (Wu et al., 2009).
  • Voltammetric Behavior Analysis :

    • The electrochemical behavior of lercanidipine was analyzed by Álvarez-Lueje et al. (2002), focusing on its voltammetric properties and application in differential pulse polarographic determination in tablets. This method offers a sensitive approach to drug assay and quality control in pharmaceutical preparations (Álvarez-Lueje et al., 2002).
  • Inclusion Complex with β-cyclodextrin :

    • A study by Shaikh et al. (2017) explored the complexation of Lercanidipine Hydrochloride with β-cyclodextrin to enhance solubility and improve dissolution characteristics, critical for bioavailability and pharmaceutical efficacy (Shaikh et al., 2017).
  • Gastroretentive Pulsatile Release Tablets :

    • Reddy et al. (2014) aimed to develop gastroretentive floating pulsatile release tablets of lercanidipine HCl for enhanced bioavailability and targeted blood pressure control, particularly for morning hypertension (Reddy et al., 2014).

Mechanism of Action

Target of Action

Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl, also known as Lercanidipine EP Impurity D , is a derivative of Lercanidipine, a calcium channel blocker. The primary targets of this compound are the calcium channels in the body.

Mode of Action

The compound interacts with its targets by blocking the calcium channels. This action prevents the influx of calcium ions into the cells, leading to the relaxation of smooth muscle cells in the blood vessels .

Result of Action

The primary result of the compound’s action is the reduction of blood pressure. By causing the relaxation and dilation of blood vessels, the compound can effectively lower blood pressure and alleviate symptoms associated with hypertension .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Lercanidipine", "Ethyl 3-oxobutanoate", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Lercanidipine is reacted with ethyl 3-oxobutanoate in the presence of sodium hydroxide and methanol to form Lercanidipine Ethyl Ester.", "Step 2: Lercanidipine Ethyl Ester is then hydrolyzed with hydrochloric acid to form Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4).", "Step 3: The resulting impurity is then treated with hydrochloric acid to form Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl." ] }

CAS No.

210579-71-8

Molecular Formula

C37H44ClN3O6

Molecular Weight

662.2 g/mol

IUPAC Name

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

InChI

InChI=1S/C37H43N3O6.ClH/c1-7-45-35(41)32-25(2)38-26(3)33(34(32)29-19-14-20-30(23-29)40(43)44)36(42)46-37(4,5)24-39(6)22-21-31(27-15-10-8-11-16-27)28-17-12-9-13-18-28;/h8-20,23,31,34,38H,7,21-22,24H2,1-6H3;1H

InChI Key

QRXNEJORLMAZBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)(C)CN(C)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C)C.Cl

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

5-Ethyl-demethyl Lercanidipine Hydrochloride;  1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-[2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-ethyl Ester Hydrochloride; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.